6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C13H10BrN3S. It is a brominated derivative of benzothiazole, featuring a pyridin-3-ylmethyl group attached to the nitrogen atom of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination Reaction: Starting from 1,3-benzothiazol-2-amine, the compound can be brominated at the 6-position using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
N-alkylation Reaction: The pyridin-3-ylmethyl group can be introduced through N-alkylation using 3-(chloromethyl)pyridine and a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of the corresponding bromide.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used in substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Bromides: Resulting from reduction reactions.
Hydroxyl or Amino Substituted Derivatives: Resulting from substitution reactions.
Chemistry and Biology:
Chemical Probes: The compound can be used as a chemical probe to study biological systems and molecular interactions.
Biosensors: It can be employed in the development of biosensors for detecting specific biomolecules.
Medicine:
Drug Development:
Pharmacological Studies: It can be used in pharmacological studies to evaluate its biological activity and therapeutic potential.
Industry:
Material Science: The compound can be utilized in the synthesis of advanced materials with unique properties.
Catalysis: It can serve as a catalyst or a ligand in catalytic processes.
Mechanism of Action
The mechanism by which 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-bromo-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridin-8-amine: A related compound with a different heterocyclic core.
3-bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine: Another structurally similar compound with a phenyl group.
Uniqueness: 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine stands out due to its unique combination of bromine and benzothiazole moieties, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3S/c14-10-3-4-11-12(6-10)18-13(17-11)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFFIMGPBOVTMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC3=C(S2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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